molecular formula C12H12N2OS2 B1334046 2,6-Bis(thiocyanatomethyl)-4-methylanisole CAS No. 206559-38-8

2,6-Bis(thiocyanatomethyl)-4-methylanisole

Cat. No. B1334046
M. Wt: 264.4 g/mol
InChI Key: RZSPVKPPHKGIQA-UHFFFAOYSA-N
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Description

Comprehensive Analysis of "2,6-Bis(thiocyanatomethyl)-4-methylanisole"

The compound "2,6-Bis(thiocyanatomethyl)-4-methylanisole" is not directly mentioned in the provided papers. However, the papers discuss various related thiocyanate compounds and their synthesis, which can provide insights into the chemistry of thiocyanate derivatives. For instance, the synthesis of 2-hydroxyethyl thiocyanates using ammonium thiocyanate in the presence of a catalyst is described, which suggests that thiocyanate groups can be introduced into organic molecules under certain conditions .

Synthesis Analysis

The synthesis of thiocyanate compounds can involve various strategies. For example, the ring-opening of epoxides with ammonium thiocyanate has been shown to yield 2-hydroxyethyl thiocyanates with high regioselectivity . Although this does not directly describe the synthesis of "2,6-Bis(thiocyanatomethyl)-4-methylanisole," it indicates that thiocyanate groups can be introduced into organic molecules using specific reagents and catalysts.

Molecular Structure Analysis

While the molecular structure of "2,6-Bis(thiocyanatomethyl)-4-methylanisole" is not analyzed in the provided papers, the structure of a related compound with a tin-carbon double bond has been characterized by X-ray analysis . This highlights the importance of structural characterization in understanding the reactivity and properties of organometallic compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions involving thiocyanate compounds. For instance, the conversion of epoxides into 2-hydroxyethyl thiocyanates using a catalyst demonstrates the reactivity of thiocyanate intermediates towards epoxides . Additionally, the reactivity of a compound with a tin-carbon double bond towards compounds with active hydrogen atoms is discussed . These examples provide a glimpse into the types of chemical reactions that thiocyanate compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiocyanate compounds are not directly discussed in the provided papers. However, the papers do mention the properties of other related compounds, such as the glass transition temperatures and water uptake of cyanate esters derived from 2-methoxy-4-methylphenol . This information can be useful in predicting the behavior of similar thiocyanate compounds under various conditions.

Scientific Research Applications

1. Synthesis of Heat and Pressure-Sensitive Dyes

2,6-Bis(thiocyanatomethyl)-4-methylanisole is crucial in the synthesis of dyes, particularly for creating black fluorane dye (ODB-2), an essential component in the production of thermal papers. A study by Xie et al. (2020) emphasizes the significance of this compound in developing a continuous, homogeneous bromination technology. This process is superior to traditional methods, offering high selectivity and control over byproducts, making it a preferred choice for dye synthesis in industrial applications (Xie et al., 2020).

2. Advanced Material Synthesis

2,6-Bis(thiocyanatomethyl)-4-methylanisole is involved in the synthesis of advanced materials, like spin-crossover polymorphs. Haryono et al. (2009) studied the crystallization of an iron(II) complex and found that different polymorphs, including a spin-crossover polymorph, can be synthesized from the same solution. This indicates the potential of 2,6-Bis(thiocyanatomethyl)-4-methylanisole in creating materials with unique magnetic properties, which could be significant for memory storage or sensors (Haryono et al., 2009).

3. Synthesis of Organic Photovoltaic Materials

The molecule plays a role in the synthesis of organic photovoltaic materials. A study by Irie et al. (2000) on 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene and its derivatives showcased their reversible photochromic reactions in the single-crystalline phase. The research suggests potential applications in the development of organic photovoltaic materials, which could contribute to the advancement of solar energy technologies (Irie et al., 2000).

4. Production of High-Performance Resins

2,6-Bis(thiocyanatomethyl)-4-methylanisole contributes to the production of high-performance resins. Research by Meylemans et al. (2013) on the synthesis, characterization, and cure chemistry of renewable bis(cyanate) esters derived from 2-methoxy-4-methylphenol emphasizes the potential of these compounds in various military and commercial applications. The study highlights the thermal robustness and favorable properties of the resulting polymers, suggesting the molecule's importance in creating advanced materials with high thermal stability and potentially reduced environmental impact (Meylemans et al., 2013).

properties

IUPAC Name

[2-methoxy-5-methyl-3-(thiocyanatomethyl)phenyl]methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-9-3-10(5-16-7-13)12(15-2)11(4-9)6-17-8-14/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSPVKPPHKGIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CSC#N)OC)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373504
Record name (2-Methoxy-5-methyl-1,3-phenylene)bis(methylene) bis(thiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(thiocyanatomethyl)-4-methylanisole

CAS RN

206559-38-8
Record name (2-Methoxy-5-methyl-1,3-phenylene)bis(methylene) bis(thiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-38-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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